

"Carbosulfan metabolism in planta and in vivo"

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An In-depth Technical Guide to Carbosulfan Metabolism: In Planta and In Vivo

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbosulfan is a broad-spectrum carbamate insecticide, nematicide, and miticide used to control a variety of pests on crops such as citrus, maize, rice, and sugar beet.[1] It functions by inhibiting the acetylcholinesterase enzyme.[1] Understanding the metabolic fate of carbosulfan in plants (in planta) and in animals (in vivo) is critical for assessing its efficacy, environmental impact, and potential risks to human health. This technical guide provides a comprehensive overview of carbosulfan metabolism, detailing the metabolic pathways, summarizing quantitative data, and outlining the experimental protocols used in its study. The primary metabolite of carbosulfan is carbofuran, which is itself a potent pesticide, making the study of this metabolic conversion particularly important.[1][2]

Carbosulfan Metabolism in Planta

Upon application to soil or plants, **carbosulfan** is absorbed and undergoes metabolic transformation. The primary pathway involves the cleavage of the N-S bond, leading to the formation of its major and more toxic metabolite, carbofuran.[3]

Metabolic Pathways in Plants

The metabolism of **carbosulfan** in plants begins with its absorption from the soil by the roots, primarily through a passive, apoplastic pathway.[4] Once absorbed, it is metabolized into

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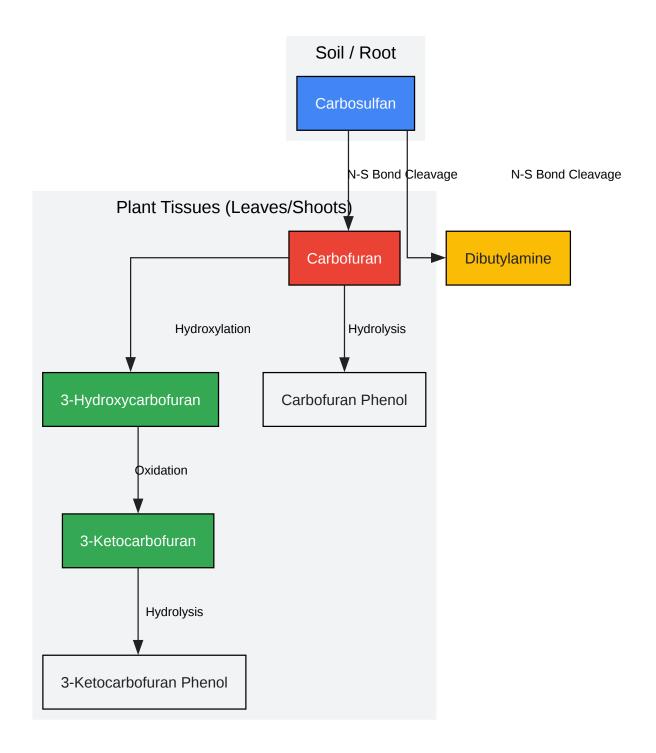


several compounds. The key transformation is the conversion to carbofuran.[3] This is followed by further oxidation and hydrolysis.

- Cleavage: The initial and most significant step is the cleavage of the nitrogen-sulfur bond, yielding carbofuran and dibutylamine.[5]
- Oxidation/Hydroxylation: Carbofuran is then hydroxylated to form 3-hydroxycarbofuran, a
 major carbamate residue found in plants.[2] Further oxidation can lead to 3-ketocarbofuran.
 [3]
- Phenolic Metabolites: Hydrolysis of the carbamate ester bond in carbofuran and its
 derivatives leads to the formation of corresponding phenols, such as carbofuran phenol, 3ketocarbofuran phenol, and 3-hydroxy-7-phenol.[1][3]
- Translocation: While **carbosulfan** itself shows weak upward translocation and tends to accumulate in the roots, its primary metabolite, carbofuran, is more water-soluble and can be transported to the shoots and leaves.[4]

The metabolic pathway of **carbosulfan** in plants is visualized in the diagram below.





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Caption: Proposed metabolic pathway of carbosulfan in plants.





Quantitative Data: Residue Levels in Plants

The concentration and persistence of **carbosulfan** and its metabolites vary depending on the plant species, application method, and environmental conditions.



| Crop | Matrix | Analyte(s) | Residue Level (mg/kg) | Time Point / Condition | Reference |
|------------|-----------------------|-------------------------------------|---|-------------------------------------|-----------|
| Maize | Roots | Carbosulfan | ~85% of total absorbed residue | Post- application | [4] |
| Maize | Roots (Cell Wall) | Carbosulfan | Carbosulfan 51.2% - Post- residue applica | | [4] |
| Sugar Beet | Root | Carbosulfan | <0.05 (mean) | 19 trials, soil application | [1] |
| Sugar Beet | Root | Carbosulfan | 0.06 - 0.18 (range of detects) | 19 trials, soil application | [1] |
| Sugar Beet | Root | Carbofuran + 3-OH- Carbofuran | <0.05 (mean) | 19 trials, soil application | [1] |
| Rice | Straw | Carbosulfan | Half-life: 3.9 - 4.0 days | Field trials | [6] |
| Rice | Straw | Carbofuran | Half-life: 2.6 - 6.0 days | Field trials | [6] |
| Rice | Straw | 3-OH- Carbofuran | Half-life: 5.8 - 7.0 days | Field trials | [6] |
| Rice | Grain, Straw, Husk | Carbosulfan | Below Detectable Level | At Harvest (90 days post-app) | |
| Oranges | Whole Fruit | Carbosulfan | Detected only up to 3 days post-app | Field trial | [7] |
| Date Palm | Fruit | Carbosulfan | 1.28 - 27.39 μg/kg | Market samples | [8] |



| Date Palm | Fruit | Carbofuran | 0.063 - 4.28 μg/kg | Market samples | [8] |
|-----------|-------|---------------------|--------------------------------|-------------------|-----|
| Date Palm | Fruit | 3-OH- Carbofuran | MRL exceeded in 40% of samples | Market samples | [8] |

Carbosulfan Metabolism in Vivo

In animals, **carbosulfan** is rapidly absorbed and extensively metabolized following oral administration.[1] The metabolic pathways are similar across different species, including rats, goats, and hens, and share commonalities with plant metabolism.[1]

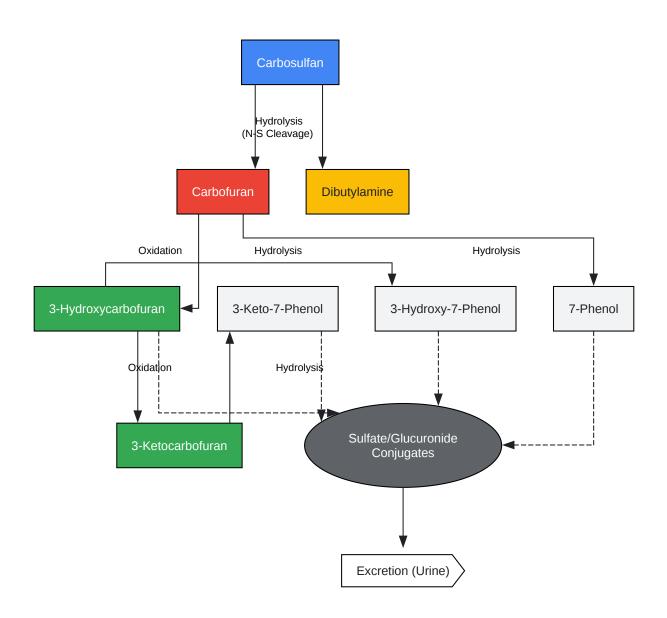
Metabolic Pathways in Vivo

The primary metabolic events in animals involve hydrolysis of the N-S bond and oxidation, followed by conjugation.

- Absorption and Excretion: After oral dosing in rats, **carbosulfan** is rapidly and almost completely absorbed.[1] Elimination is also rapid, with the majority (80-90%) of the dose excreted, primarily in the urine, within 48 to 72 hours.[1]
- Primary Metabolism: Similar to plants, the initial step is the hydrolysis of the carbosulfan molecule to form carbofuran and dibutylamine.[1] An alternative pathway involves the oxidation of the sulfur atom.[9]
- Secondary Metabolism: Carbofuran undergoes further oxidation to 3-hydroxycarbofuran and 3-ketocarbofuran.[1] Both **carbosulfan** and carbofuran can be hydrolyzed to their respective phenolic metabolites (e.g., 7-phenol, 3-hydroxy-7-phenol, 3-keto-7-phenol).[1]
- Conjugation: These polar metabolites are then primarily excreted in the urine as sulfate or glucuronide conjugates.[10]
- Dibutylamine Moiety: The dibutylamine portion can enter the body's carbon pool and be incorporated into natural constituents like fatty acids and amino acids.[1][11]



The metabolic pathway of **carbosulfan** in vivo is illustrated in the following diagram.



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Caption: Proposed metabolic pathway of carbosulfan in vivo.



Quantitative Data: In Vivo Distribution and Excretion

Studies using radiolabeled **carbosulfan** have provided quantitative data on its absorption, distribution, metabolism, and excretion (ADME) profile.



| Species | Dose | Route | Matrix | Finding | Timefram e | Referenc e |
|---------|-------------------|-------|--------------------------------|---------------------------------|------------------|---------------|
| Rat | Low/High | Oral | Urine/Fece s | 80-90% of dose excreted | 48-72 hours | [1] |
| Rat | 30 mg/kg | Oral | Excreta | 65-80% of dose eliminated | 24 hours | [9] |
| Rat | Low/High | Oral | Urine (phenyl- label) | 72-83% of radioactivit | 7 days | [10] |
| Rat | Low/High | Oral | Urine (DBA- label) | 65-66% of radioactivit | 7 days | [10] |
| Goat | 25 ppm in diet | Oral | Urine (DBA- label) | 66-70% of radioactivit | 7 days | [10] |
| Goat | 25 ppm in diet | Oral | Milk (DBA- label) | 2-3% of radioactivit | 7 days | [10] |
| Goat | 25 ppm in diet | Oral | Liver (DBA- label) | 1.0 - 1.3 mg/kg residue | 7 days | [10] |
| Goat | 25 ppm in diet | Oral | Fat (DBA- label) | 1.1 - 1.3 mg/kg residue | 7 days | [10] |
| Hen | 5 ppm in diet | Oral | Egg Yolk (phenyl- label) | Plateau at 0.026 mg/kg | 5 days | [12] |
| Hen | 5 ppm in diet | Oral | Egg Yolk (DBA- label) | Max level of 1.87 mg/kg | During dosing | [12] |



| Hen | 0.5 ppm in diet | Oral | Tissues | <0.002 mg/kg (Carbosulf an, Carbofuran | Post- dosing | [1] |
|-----------|--------------------|-------|---------------|---|-----------------|------|
| Zebrafish | Exposure | Water | Whole Body | Half-life (Carbosulf an): 1.63 days | Depuration | [13] |
| Zebrafish | Exposure | Water | Whole Body | Half-life (Carbofura n): 3.33 days | Depuration | [13] |
| Zebrafish | Exposure | Water | Whole Body | Half-life (3- OH- Carbofuran): 5.68 days | Depuration | [13] |

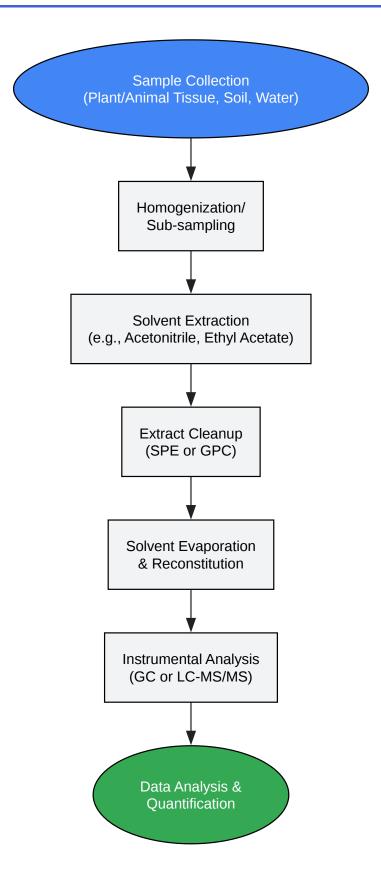
Experimental Protocols and Analytical Methodologies

The analysis of **carbosulfan** and its metabolites in complex matrices like plant tissues, animal products, and soil requires robust extraction, cleanup, and detection methods.

General Analytical Workflow

A typical analytical procedure involves solvent extraction, a cleanup step to remove interfering matrix components, and determination by a chromatographic technique.





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